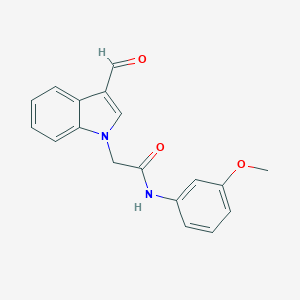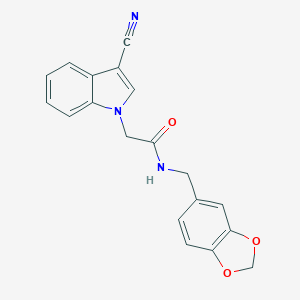![molecular formula C20H16Br2N2O4S B297926 methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a novel compound that has attracted significant attention in the field of medicinal chemistry. This molecule belongs to the class of thiazolidinones, which are known for their diverse biological activities. The synthesis of this compound is complex, and it requires a multistep process.
Mécanisme D'action
The exact mechanism of action of methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities. Additionally, it has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments include its diverse biological activities, which make it a promising candidate for drug development. However, the limitations of using this compound include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for the research on methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in preclinical and clinical studies. Additionally, the development of new synthetic methods to produce this compound in larger quantities could also be a future direction of research.
In conclusion, methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound with diverse biological activities. Its complex synthesis method and limited availability are the main limitations for its use in lab experiments. However, further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multistep process. The starting materials for the synthesis are 3,5-dibromo-2-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea. The first step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with thiourea to form the thiazolidinone ring. The final step involves the esterification of the thiazolidinone with methyl 4-aminobenzoate to form the desired compound.
Applications De Recherche Scientifique
Methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its various biological activities. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and α-glucosidase, which are involved in the pathogenesis of various diseases.
Propriétés
Nom du produit |
methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C20H16Br2N2O4S |
Poids moléculaire |
540.2 g/mol |
Nom IUPAC |
methyl 4-[[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H16Br2N2O4S/c1-3-24-18(26)16(9-12-8-13(21)10-15(22)17(12)25)29-20(24)23-14-6-4-11(5-7-14)19(27)28-2/h4-10,25H,3H2,1-2H3/b16-9+,23-20? |
Clé InChI |
WQLRKOBPAFFREH-KZATZCNQSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=CC(=C2O)Br)Br)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)



![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
![ethyl 2-(4-isopropylbenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297866.png)
![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)